Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 1-methylethylsulfonamido group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate typically involves the following steps:
Sulfonamidation: The 1-methylethylsulfonamido group can be introduced through a sulfonamidation reaction. This involves reacting the brominated benzoate with an appropriate sulfonamide derivative under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the sulfonamido group.
Oxidation Reactions: The sulfonamido group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Dehalogenated or desulfonamidated benzoates.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic or toxicological properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-methylbenzoate: Lacks the sulfonamido group, making it less versatile in biological interactions.
Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of a sulfonamido group, leading to different chemical reactivity and biological properties.
Methyl 3-bromo-5-(methylsulfonyl)benzoate: Features a sulfonyl group, which can affect its oxidation state and reactivity.
Uniqueness
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is unique due to the presence of both a bromine atom and a 1-methylethylsulfonamido group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-bromo-5-(propan-2-ylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)18(15,16)13-10-5-8(11(14)17-3)4-9(12)6-10/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRWKFZHGWUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.